Ethyl (R)-2,3-dihydro-3-(1-phenylethyl)-2-thioxo-1H-imidazole-4-carboxylate
Overview
Description
“®-(+)-1-Phenylethylamine” is an organic compound with the formula C6H5CH(NH2)CH3 . This primary amine is a colorless liquid often used in chiral resolutions . Like benzylamine, it is relatively basic and forms stable ammonium salts and imines .
Synthesis Analysis
A novel microbial esterase BSE01281 identified from the Indian Ocean was cloned, expressed, and functionally characterized. Esterase BSE01281 could enantioselectively resolve (±)-1-phenylethanol and (±)-1-phenylethyl acetate through two types of enzymatic reactions .
Molecular Structure Analysis
The molecular formula of “®-(+)-1-Phenylethylamine” is C8H11N . The average mass is 121.180 Da and the monoisotopic mass is 121.089149 Da .
Chemical Reactions Analysis
In a reference experiment, (R,S)-1-phenylethanol was converted to R-1-phenylethyl acetate over lipase at 50 °C under 5.6 bar hydrogen pressure using ethyl acetate both as solvent and as acylation agent .
Physical and Chemical Properties Analysis
The main chemical property of amines like “®-(+)-1-Phenylethylamine” is their ability to act as weak organic bases .
Scientific Research Applications
Synthesis and Resolution into Enantiomers
Early research highlights the synthesis of Etomidate, closely related to the compound , emphasizing its hypnotic properties. For instance, a study details the introduction of tritium into the ortho-position of the phenyl-group through catalytic dehalogenation, leading to the synthesis of tritiated derivatives for further research applications (Heykants, Knaeps, & Janssen, 1975). Another investigation describes a new synthesis method featuring optical resolution on a non-radioactive precursor, enhancing the purity and activity of the resulting compound (Janssen, Thijssen, Verluyten, & Heykants, 1987).
Application in Anesthetic Studies
Research extends into the effective dosages of Etomidate as a new fish anesthetic, showcasing its potent and safe anesthetic properties across various aquarium fish species. The study provides a comprehensive analysis of effective doses and recovery times, contributing valuable data for veterinary anesthesiology and aquatic biology (Amend, Goven, & Elliot, 1982).
Synthetic Studies on Bacitracin and Anti-rheumatic Potential
The compound's derivatives have been explored for their potential in synthetic studies on Bacitracin and their anti-rheumatic effects. For instance, the synthesis of thiazoline peptides and their isomerization properties provide insights into peptide chemistry and potential therapeutic applications (Hirotsu, Shiba, & Kaneko, 1970). Additionally, the synthesis and characterization of certain complexes have shown significant anti-rheumatic effects in vivo, highlighting a promising avenue for therapeutic research (Sherif & Hosny, 2014).
Photolabeling Ligand-gated Ion Channels
The use of diazirine derivatives for photolabeling ligand-gated ion channels represents a novel application, aiding in the identification of general anesthetic binding sites. This research underscores the utility of the compound in neuropharmacology and receptor biology, providing tools for elucidating the mechanisms of anesthetic action (Husain et al., 2003).
Mechanism of Action
Target of Action
The primary target of Ethyl ®-2,3-dihydro-3-(1-phenylethyl)-2-thioxo-1H-imidazole-4-carboxylate, also known as Etomidate, is the GABA A receptor . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system .
Mode of Action
Etomidate interacts with the GABA A receptor, increasing the duration of time for which the Cl- ionopore is open . This prolongs the post-synaptic inhibitory effect of GABA in the thalamus . At higher concentrations, it can elicit currents in the absence of GABA and behaves as an allosteric agonist .
Biochemical Pathways
The interaction of Etomidate with the GABA A receptor affects the GABAergic neurotransmission pathway . This results in the hyperpolarization of neurons, leading to decreased neuronal excitability and ultimately resulting in the hypnotic effects of the drug .
Pharmacokinetics
Etomidate has a short plasma elimination half-life. In healthy subjects, the mean plasma half-life is 1.40 h for Etomidate . The clearance is 40.8 L/h . Because Etomidate is a weak base (pK a = 4.5), it is hydrophobic at a physiologic pH of 7.4, and therefore badly soluble in aqueous solutions .
Result of Action
The interaction of Etomidate with the GABA A receptor leads to a decrease in neuronal excitability, resulting in its hypnotic effects . It is used for induction of general anesthesia and sedation .
Future Directions
New developments in the synthesis, resolution, and synthetic applications of chiral 1-phenylethylamine (α-PEA) reported in the last decade have been reviewed . In particular, improvements in the synthesis of α-PEA and its derivatives and chiral resolution, as well as their applications in the resolution of other compounds, were discussed .
Biochemical Analysis
Biochemical Properties
It can be hypothesized that, like etomidate, it may interact with specific γ-aminobutyric acid type A receptor subtypes . These interactions could potentially influence various biochemical reactions within the body.
Cellular Effects
Given its structural similarity to etomidate, it might influence cell function by modulating the activity of γ-aminobutyric acid type A receptors . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Based on its structural similarity to etomidate, it might exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
ethyl 3-[(1R)-1-phenylethyl]-2-sulfanylidene-1H-imidazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-3-18-13(17)12-9-15-14(19)16(12)10(2)11-7-5-4-6-8-11/h4-10H,3H2,1-2H3,(H,15,19)/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URUAOABMVSHWSB-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC(=S)N1C(C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CNC(=S)N1[C@H](C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701005010 | |
Record name | Ethyl 1-(1-phenylethyl)-2-sulfanyl-1H-imidazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701005010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84711-26-2 | |
Record name | Ethyl 2,3-dihydro-3-[(1R)-1-phenylethyl]-2-thioxo-1H-imidazole-4-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84711-26-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl (R)-2,3-dihydro-3-(1-phenylethyl)-2-thioxo-1H-imidazole-4-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084711262 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 1-(1-phenylethyl)-2-sulfanyl-1H-imidazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701005010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl (R)-2,3-dihydro-3-(1-phenylethyl)-2-thioxo-1H-imidazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.076.095 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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